molecular formula C25H17ClO7 B15110767 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate

3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate

Katalognummer: B15110767
Molekulargewicht: 464.8 g/mol
InChI-Schlüssel: GETHIYCLGUNPRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(Methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromenone core, a methoxycarbonyl group, and a chlorobenzoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(Methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like anhydrous aluminum chloride for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines

Wissenschaftliche Forschungsanwendungen

3-(4-(Methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-(Methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C25H17ClO7

Molekulargewicht

464.8 g/mol

IUPAC-Name

[3-(4-methoxycarbonylphenoxy)-2-methyl-4-oxochromen-7-yl] 2-chlorobenzoate

InChI

InChI=1S/C25H17ClO7/c1-14-23(32-16-9-7-15(8-10-16)24(28)30-2)22(27)19-12-11-17(13-21(19)31-14)33-25(29)18-5-3-4-6-20(18)26/h3-13H,1-2H3

InChI-Schlüssel

GETHIYCLGUNPRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.